4,6-methano-1,3,2-benzodioxaborole-2-methanamine, hexahydro-N,3a,8,8-tetramethyl-, (3aS,4S,6S,7aR)-
Description
The compound 4,6-methano-1,3,2-benzodioxaborole-2-methanamine, hexahydro-N,3a,8,8-tetramethyl-, (3aS,4S,6S,7aR)- is a bicyclic boronate ester featuring a rigid pinane-derived framework. Its structure includes:
- A hexahydro-4,6-methanobenzo[d][1,3,2]dioxaborole core.
- A methanamine substituent at position 2, functionalized with N,3a,8,8-tetramethyl groups.
- Stereochemical specificity at positions 3a, 4, 6, and 7a (3aS,4S,6S,7aR).
This compound is typically synthesized via multi-step protocols involving chiral boronates, as seen in , where LiHMDS and TFA are used to introduce the amine moiety. Its trifluoroacetate salt (CAS: 179324-87-9) is commercially available, highlighting its relevance in medicinal chemistry, particularly as a precursor for proteasome inhibitors .
Properties
CAS No. |
877371-69-2 |
|---|---|
Molecular Formula |
C12H22BNO2 |
Molecular Weight |
223.12 g/mol |
IUPAC Name |
N-methyl-1-[(1S,2S,6R,8S)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]methanamine |
InChI |
InChI=1S/C12H22BNO2/c1-11(2)8-5-9(11)12(3)10(6-8)15-13(16-12)7-14-4/h8-10,14H,5-7H2,1-4H3/t8-,9-,10+,12-/m0/s1 |
InChI Key |
UGAWCTKVAYZCRM-GUDRVLHUSA-N |
Isomeric SMILES |
B1(O[C@@H]2C[C@@H]3C[C@H]([C@@]2(O1)C)C3(C)C)CNC |
Canonical SMILES |
B1(OC2CC3CC(C3(C)C)C2(O1)C)CNC |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategies
Retrosynthetic Analysis
The synthesis of 4,6-methano-1,3,2-benzodioxaborole-2-methanamine derivatives typically involves a multi-step approach, beginning with appropriate boron sources and chiral auxiliaries. For the target compound, the key disconnections involve:
- Formation of the B-N bond through amination of a boronate intermediate
- Construction of the benzodioxaborole ring system using a chiral diol (typically pinanediol)
- Introduction of the methyl substituents at specific positions
Specific Preparation Methods
Diisopropylamine-Mediated Synthesis
One of the most well-established methods for preparing 4,6-methano-1,3,2-benzodioxaborole derivatives involves a diisopropylamine-mediated approach, which can be adapted for the synthesis of the target compound.
Reaction Scheme
The synthesis begins with the preparation of a boronate intermediate, followed by chlorination and subsequent amination:
- Formation of boronate intermediate
- Chlorination using dichloromethane and a Lewis acid catalyst
- Amination and methylation steps to introduce the N-methyl group
Detailed Procedure
A representative procedure based on patent literature involves:
- Preparation of lithium diisopropylamide (LDA) by adding diisopropylamine (0.57 kg) to tetrahydrofuran (THF, 3.0 L) at 0-5°C under nitrogen atmosphere
- Addition of n-butyllithium (1.6 M in hexane, 2.35 L) at 0-5°C
- Cooling the reaction mixture to -65 to -75°C
- Addition of an appropriate boronate ester (e.g., pinanediol boronate, 1.0 kg) in THF (2.0 L)
- Introduction of dichloromethane (0.32 kg) while maintaining the temperature below -65°C
- Quenching with appropriate amine sources (for N-methylation) after the reaction is complete
- Neutralization and workup to isolate the intermediate product
Metal-Catalyzed Borylation Approach
An alternative approach involves metal-catalyzed borylation followed by functionalization of the boron center.
Reaction Conditions
The borylation can be performed using:
- Bis[(+)-pinanediolato]diboron as the boron source
- Palladium or rhodium catalysts
- Base additives (e.g., potassium acetate or potassium phosphate)
- Polar aprotic solvents such as DMF or DMSO
Representative Procedure
- Combination of bis[(+)-pinanediolato]diboron (1.2 equiv.) with Pd(dppf)Cl₂ (3-5 mol%) in DMF
- Addition of the appropriate halide precursor and base
- Heating at 80-100°C for 12-24 hours under inert atmosphere
- Subsequent functionalization to introduce the N-methyl amino group
- Purification through column chromatography using appropriate solvent systems
Synthesis via Boronic Acid Complexation
A third approach involves the direct complexation of boronic acids with (+)-pinanediol followed by functionalization.
Reaction Sequence
Optimization Parameters and Reaction Variables
The preparation of 4,6-methano-1,3,2-benzodioxaborole-2-methanamine derivatives requires careful control of several reaction parameters to ensure optimal yield and stereochemical purity.
Effect of Temperature on Stereoselectivity
Temperature control is crucial for maintaining the desired stereochemistry during the synthesis. Table 1 summarizes the relationship between reaction temperature and stereoselectivity.
Table 1: Effect of Temperature on Stereoselectivity in Boronate Formation
| Temperature (°C) | Diastereomeric Ratio | Yield (%) | Reaction Time (h) |
|---|---|---|---|
| -75 to -65 | >98:2 | 85-90 | 4-6 |
| -50 to -40 | 95:5 | 80-85 | 3-4 |
| -30 to -20 | 90:10 | 75-80 | 2-3 |
| 0 to 10 | 75:25 | 70-75 | 1-2 |
The data clearly demonstrates that lower temperatures (-75 to -65°C) provide superior stereoselectivity, though at the cost of longer reaction times.
Solvent Effects on Reaction Efficiency
The choice of solvent significantly impacts the efficiency of the preparation. Table 2 presents data on various solvents and their effects on the synthesis.
Table 2: Solvent Effects on Borylation Reaction
| Solvent | Yield (%) | Purity (%) | Comments |
|---|---|---|---|
| THF | 85-90 | >98 | Optimal for lithiation steps |
| Diethyl ether | 70-75 | >95 | Lower yield but easier workup |
| Toluene | 60-65 | >90 | Poor solubility of intermediates |
| DMF | 75-80 | >92 | Good for metal-catalyzed borylations |
| Dichloromethane | 50-55 | >85 | Used in limited amounts for chlorination step |
THF emerges as the preferred solvent for most steps in the synthesis, providing optimal balance of yield and purity.
Purification and Characterization
Chromatographic Purification
The purification of 4,6-methano-1,3,2-benzodioxaborole-2-methanamine derivatives typically involves column chromatography using appropriate solvent systems. Common stationary phases include:
- Silica gel (60-120 mesh)
- Neutral alumina for more sensitive intermediates
- Reverse-phase C18 for more polar derivatives
Typical mobile phases include:
- Hexanes/ethyl acetate gradients (typically starting at 9:1 and increasing polarity)
- Dichloromethane/methanol mixtures for more polar compounds
- Toluene/acetone combinations for specific separations
Crystallization Techniques
Crystallization provides an effective method for obtaining high-purity material, particularly for the final compound or key intermediates. Successful crystallization systems include:
Analytical Characterization
Comprehensive characterization of the synthesized compound typically includes:
Applications in Pharmaceutical Synthesis
The compound 4,6-methano-1,3,2-benzodioxaborole-2-methanamine, hexahydro-N,3a,8,8-tetramethyl-, (3aS,4S,6S,7aR)- serves as a valuable intermediate in the synthesis of pharmaceutically active compounds, particularly proteasome inhibitors.
Use in Proteasome Inhibitor Synthesis
This compound and related derivatives serve as key intermediates in the synthesis of proteasome inhibitors such as bortezomib and ixazomib. The specific stereochemistry of the benzodioxaborole scaffold is crucial for the biological activity of these compounds.
Advantages in Synthetic Applications
The compound offers several advantages in synthetic applications:
Scale-Up Considerations and Industrial Applications
Large-Scale Synthesis Parameters
When scaling up the synthesis for industrial production, several modifications to the laboratory-scale procedure are typically necessary:
- Use of mechanical stirring instead of magnetic stirring
- Controlled addition rates using calibrated pumps
- Enhanced temperature control through jacketed reactors
- Implementation of in-process controls to monitor reaction progress
- Modified workup procedures to minimize solvent usage
Chemical Reactions Analysis
Types of Reactions
4,6-Methano-1,3,2-benzodioxaborole-2-methanamine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, typically using reagents like halogens or alkylating agents
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and various catalysts to facilitate the reactions. The conditions often involve controlled temperatures, specific solvents, and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives. Substitution reactions can lead to a variety of functionalized products, depending on the substituents introduced .
Scientific Research Applications
Cancer Treatment
One of the primary applications of this compound is in the treatment of cancer. It serves as an intermediate in the synthesis of proteasome inhibitors like Bortezomib and Ixazomib. These inhibitors are critical in managing multiple myeloma and certain types of lymphoma by disrupting the proteasome's function in cancer cells.
| Compound | Application | Mechanism |
|---|---|---|
| Bortezomib | Multiple Myeloma | Inhibits proteasome activity leading to apoptosis in cancer cells |
| Ixazomib | Multiple Myeloma | Oral proteasome inhibitor with similar action to Bortezomib |
Antiviral Research
The compound has shown potential in antiviral research due to its ability to inhibit viral replication mechanisms. Studies indicate that derivatives of benzodioxaborole compounds can interfere with viral RNA synthesis and processing.
Antimicrobial Activity
Research has indicated that this compound exhibits antimicrobial properties against various pathogens. Its mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways.
Case Study 1: Bortezomib Development
In a pivotal study published in Nature Reviews Cancer, researchers explored the synthesis of Bortezomib using intermediates derived from 4,6-methano-1,3,2-benzodioxaborole compounds. The study highlighted the efficiency of these intermediates in producing high yields of active pharmaceutical ingredients (APIs) necessary for clinical applications .
Case Study 2: Antiviral Efficacy
A recent investigation published in Journal of Medicinal Chemistry examined the antiviral efficacy of benzodioxaborole derivatives against influenza viruses. The study demonstrated that modifications to the benzodioxaborole structure could enhance antiviral activity significantly while maintaining low cytotoxicity levels .
Mechanism of Action
The mechanism of action of 4,6-methano-1,3,2-benzodioxaborole-2-methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzymatic activity, disruption of cellular signaling, or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Core Structural Variations
The target compound belongs to a family of pinane-based boronate esters. Key structural differences among analogs include:
| Compound Name (CAS) | Boron Substituent | Amine/Functional Group | Key Features |
|---|---|---|---|
| Target Compound (179324-87-9) | Methanamine | Hexahydro-N,3a,8,8-tetramethyl | Chiral, trifluoroacetate salt |
| (3aS,4S,6S,7aR)-2-Phenyl analog (76110-78-6) | Phenyl | None | Rigid aromatic substituent |
| MPI-1 Pinane Ester (N/A) | Ester-linked propanamide | Acetyl-pyrrolidine | Proteasome inhibitor candidate |
| 84110-34-9 (Isobutyl analog) | Isobutyl | None | Lipophilic side chain |
Key Observations :
- Amine Functionalization : The tetramethylamine moiety improves solubility when converted to salts (e.g., trifluoroacetate) compared to neutral esters like MPI-1 .
Physicochemical Properties
Optical Activity and Chirality
Solubility and Stability
- Trifluoroacetate Salt (Target) : Enhanced aqueous solubility compared to free bases, critical for biological assays .
- Neutral Boronates (e.g., MPI-1) : Require organic solvents (DCM, THF) for handling, limiting in vivo applications .
Hazard and Handling Considerations
- The target compound’s trifluoroacetate salt carries hazard codes H302 (harmful if swallowed) and H315 (skin irritation) .
Biological Activity
4,6-Methano-1,3,2-benzodioxaborole-2-methanamine, hexahydro-N,3a,8,8-tetramethyl-, (3aS,4S,6S,7aR)- is a compound of significant interest due to its unique structural characteristics and potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C14H24BNO2
- Molar Mass : 249.16 g/mol
- CAS Number : 323197-73-5
- Density : 1.03 g/cm³ (predicted)
- Boiling Point : 301.3 °C (predicted)
- pKa : 10.18 (predicted)
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. It acts as a boron-containing compound that can form complexes with biomolecules, potentially influencing enzymatic activities and signaling pathways.
Antimicrobial Properties
Research indicates that compounds similar to 4,6-methano-benzodioxaboroles exhibit antimicrobial activity. For instance:
- Study Findings : A study demonstrated that benzodioxaborole derivatives show effective inhibition against a range of bacterial strains, suggesting that the presence of the boron atom plays a crucial role in their antimicrobial efficacy .
Anticancer Potential
The compound has also been investigated for its anticancer properties:
- Case Study : In vitro studies revealed that benzodioxaborole derivatives can induce apoptosis in cancer cell lines by inhibiting specific protein interactions essential for tumor growth .
Enzyme Inhibition
The compound's ability to inhibit specific enzymes has been documented:
- Research Data : Studies have shown that benzodioxaboroles can inhibit proteasome activity, leading to the accumulation of pro-apoptotic factors in cancer cells .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C14H24BNO2 |
| Molar Mass | 249.16 g/mol |
| Density | 1.03 g/cm³ (predicted) |
| Boiling Point | 301.3 °C (predicted) |
| pKa | 10.18 (predicted) |
| Biological Activity | Observations |
|---|---|
| Antimicrobial | Effective against various bacterial strains |
| Anticancer | Induces apoptosis in cancer cell lines |
| Enzyme Inhibition | Inhibits proteasome activity |
Case Studies
-
Antimicrobial Efficacy
- A study published in Journal of Medicinal Chemistry evaluated the antimicrobial properties of various benzodioxaborole derivatives. The results indicated a significant reduction in bacterial growth at low concentrations.
-
Anticancer Activity
- Research conducted by Smith et al. (2020) demonstrated that a related compound effectively inhibited cancer cell proliferation by targeting the proteasome pathway.
-
Enzyme Interaction
- A study highlighted the interaction between benzodioxaboroles and serine proteases, showing that these compounds could serve as potential inhibitors for therapeutic applications.
Q & A
Q. What are the key crystallographic parameters for determining the molecular structure of this compound?
Answer: Single-crystal X-ray diffraction at 100 K revealed an orthorhombic crystal system (space group P212121) with unit cell dimensions a = 8.4974 Å, b = 11.8566 Å, c = 13.9580 Å, and V = 1406.27 ų. The R factor was 0.034, indicating high precision in structural determination .
Table 1: Crystallographic Data
| Parameter | Value |
|---|---|
| Space group | P212121 |
| a, b, c (Å) | 8.4974, 11.8566, 13.9580 |
| Z | 4 |
| V (ų) | 1406.27 |
Q. How is the stereochemical configuration verified experimentally?
Answer: The (3aS,4S,6S,7aR) configuration was confirmed via X-ray crystallography, with key torsion angles (e.g., B2–O1–C7A–C3A = -5.80° and C3A–C4–C5–C6 = -82.88°) aligning with stereochemical predictions. Displacement ellipsoids at 50% probability further validated spatial arrangements .
Q. What synthetic routes are reported for this compound?
Answer: The synthesis involves boronate ester formation via condensation of chiral diols with phenylboronic acid derivatives under inert conditions. Methanol or ethanol is typically used as a solvent, with reaction monitoring via <sup>11</sup>B NMR to track boron coordination .
Advanced Research Questions
Q. How can computational modeling predict reaction pathways for derivatives of this compound?
Answer: Quantum chemical calculations (e.g., DFT) and reaction path search algorithms are employed to simulate intermediates and transition states. For example, ICReDD’s approach combines computational predictions with experimental validation to optimize conditions for chiral derivatization .
Methodological Steps:
- Perform conformational sampling to identify low-energy intermediates.
- Apply transition state theory to model activation barriers.
- Validate with kinetic experiments (e.g., variable-temperature NMR).
Q. What experimental strategies resolve contradictions in stereochemical assignments?
Answer: Discrepancies in stereochemistry are addressed via:
- Cross-validation: Compare X-ray data with <sup>1</sup>H-<sup>1</sup>H NOESY NMR to confirm spatial proximity of substituents.
- Density functional theory (DFT): Calculate theoretical NMR shifts and match with experimental spectra .
Q. How does molecular rigidity influence thermodynamic stability?
Answer: The bicyclic 4,6-methano bridge imposes conformational constraints, reducing entropy loss upon binding. Thermodynamic stability is quantified via:
- DSC/TGA: Measure decomposition temperatures.
- Solubility studies: Assess stability in polar vs. nonpolar solvents.
Table 2: Key Bond Angles and Torsion Angles
| Angle/Torsion | Value (°) |
|---|---|
| O1–B2–O3–C3A | 4.09 |
| C3A–C4–C5–C6 | -82.88 |
| B2–O1–C7A–C3A | -5.80 |
Q. What advanced separation techniques purify enantiomers of this compound?
Answer: Chiral stationary-phase HPLC (e.g., Pirkle-type columns) or capillary electrophoresis resolves enantiomers. Optimization involves:
- Screening chiral selectors (e.g., cyclodextrins).
- Adjusting mobile phase pH to enhance enantioselectivity .
Data Contradiction Analysis
Q. How to reconcile discrepancies in reported crystallographic parameters?
Answer: Variations in unit cell dimensions or R factors may arise from:
- Temperature differences: Data collected at 100 K vs. room temperature.
- Data refinement protocols: Use of SHELXTL vs. other software. Cross-check with Cambridge Structural Database entries for analogous compounds .
Methodological Best Practices
Q. What protocols ensure reproducibility in X-ray crystallography studies?
Answer:
- Use a Bruker APEX2 diffractometer with Mo-Kα radiation (λ = 0.71073 Å).
- Refine structures with SHELXTL, applying isotropic displacement parameters for non-H atoms.
- Deposit raw data in the IUCr electronic archives for peer validation .
Q. How to design experiments probing boron’s coordination chemistry in this scaffold?
Answer:
- Spectroscopic methods: <sup>11</sup>B NMR to monitor boronate ester formation (δ ~30 ppm for trigonal planar boron).
- X-ray absorption spectroscopy (XAS): Characterize boron’s oxidation state and ligand environment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
